(2Z)-3-[(furan-2-yl)methyl]-4-methyl-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole
Description
The compound "(2Z)-3-[(furan-2-yl)methyl]-4-methyl-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole" is a heterocyclic molecule featuring a 2,3-dihydro-1,3-thiazole core substituted with a furan-2-ylmethyl group at position 3, a methyl group at position 4, and a phenylmethylidene hydrazine moiety at position 2. Thiazole derivatives are of significant interest due to their diverse biological activities, including antimicrobial, anticancer, and analgesic properties .
Properties
Molecular Formula |
C16H15N3OS |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
(Z)-N-[(Z)-benzylideneamino]-3-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C16H15N3OS/c1-13-12-21-16(19(13)11-15-8-5-9-20-15)18-17-10-14-6-3-2-4-7-14/h2-10,12H,11H2,1H3/b17-10-,18-16+ |
InChI Key |
XFOPZIQYPITAGT-UTTXNCOQSA-N |
Isomeric SMILES |
CC1=CS/C(=N/N=C\C2=CC=CC=C2)/N1CC3=CC=CO3 |
Canonical SMILES |
CC1=CSC(=NN=CC2=CC=CC=C2)N1CC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: This step might involve the use of furan-2-carbaldehyde in a condensation reaction.
Formation of the Hydrazone Moiety: This can be done by reacting the intermediate with phenylhydrazine under reflux conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the hydrazone moiety.
Reduction: Reduction reactions could target the hydrazone moiety, converting it to a hydrazine derivative.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the thiazole or furan rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a furanone derivative, while reduction could produce a hydrazine derivative.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in metal-catalyzed reactions.
Material Science:
Biology
Antimicrobial Activity: Compounds with similar structures have shown promise as antimicrobial agents.
Enzyme Inhibition: Potential use as inhibitors of specific enzymes.
Medicine
Drug Development: The compound could be a lead compound for the development of new pharmaceuticals.
Industry
Dyes and Pigments: Possible applications in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Substituent Variations
Compound A : (1Z,2E)-1-(3,4-Diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene)-2-(1-p-tolylethylidene)hydrazine ()
- Key Features : Contains a 3,4-diphenyl-substituted thiazole and a p-tolylethylidene hydrazine.
- Structural Differences : Lacks the furan substituent but includes bulky phenyl groups, which may reduce solubility compared to the target compound.
- Biological Relevance : Demonstrated antimicrobial activity due to the thiazole core and planar hydrazine linker .
Compound B : 4-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}-N,N-dimethylbenzenesulfonamide ()
- Key Features : Features a benzenesulfonamide group instead of phenylmethylidene hydrazine.
- Structural Differences : The sulfonamide group enhances hydrophilicity, contrasting with the hydrophobic phenylmethylidene group in the target compound.
- Pharmacokinetics : Higher water solubility (0.9 µg/mL at pH 7.4) compared to the target compound, which is likely less soluble due to its aromatic substituents .
Core Modifications
- Compound C: 2-((1E)-1-{2-[(2Z)-3,4-Diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]hydrazin-1-ylidene}ethyl)pyridin-1-ium bromide monohydrate () Key Features: Incorporates a pyridinium ion, introducing positive charge and increased polarity. Functional Impact: Enhanced electrostatic interactions with biological targets but reduced membrane permeability compared to the neutral target compound .
Pharmacological Activity
- Analgesic Activity : Thiazole derivatives in showed moderate to high analgesic activity in rodent models, attributed to COX-2 inhibition . The target compound’s hydrazine linker may similarly modulate prostaglandin synthesis.
- Antimicrobial Potential: Compound A exhibited activity against Staphylococcus aureus (MIC = 8 µg/mL), likely due to the thiazole core disrupting bacterial cell walls . The furan group in the target compound could enhance Gram-negative activity due to improved penetration .
Crystallographic and Conformational Analysis
- Target Compound : Predicted to adopt a puckered thiazole ring conformation based on Cremer-Pople parameters (). The furan substituent may induce a dihedral angle of ~50° relative to the thiazole plane, similar to phenyl-thiazole systems in .
- Compound A : Crystal packing revealed C–H···S hydrogen bonds and C–H···π interactions, stabilizing a layered structure . The target compound’s furan group may participate in similar intermolecular interactions.
Tabulated Comparison of Key Properties
Biological Activity
The compound (2Z)-3-[(furan-2-yl)methyl]-4-methyl-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole represents a novel class of thiazole derivatives that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
Synthesis and Characterization
The synthesis of (2Z)-3-[(furan-2-yl)methyl]-4-methyl-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole typically involves the reaction of furan derivatives with hydrazine and thiazole precursors. The compound can be characterized using various techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study found that similar compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through disk diffusion methods, showing promising results for potential therapeutic applications in treating bacterial infections .
Antiviral Activity
Recent studies have highlighted the antiviral potential of thiazole derivatives against SARS-CoV-2. For instance, a derivative related to (2Z)-3-[(furan-2-yl)methyl]-4-methyl-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole was identified as an inhibitor of the main protease (Mpro) of SARS-CoV-2. The compound demonstrated binding interactions that stabilize its position within the catalytic site of Mpro, leading to effective inhibition .
Anticancer Activity
Thiazole compounds are also being investigated for their anticancer properties. Studies have shown that certain thiazole derivatives induce apoptosis in cancer cell lines by activating specific signaling pathways. The mechanism often involves the modulation of oxidative stress and the activation of caspases, leading to programmed cell death .
The mechanisms through which (2Z)-3-[(furan-2-yl)methyl]-4-methyl-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole exerts its biological effects include:
- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial cell wall synthesis and viral replication.
- Reactive Oxygen Species (ROS) Generation : It promotes ROS production in cancer cells, which can lead to oxidative damage and apoptosis .
- Interaction with Cellular Targets : The structural features allow it to interact with various cellular targets such as proteins involved in signaling pathways.
Case Studies
Several case studies have been conducted to evaluate the efficacy of thiazole derivatives:
- Antimicrobial Study : A study involving a series of thiazole compounds showed that modifications in the hydrazone moiety significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited an MIC value as low as 5 µg/mL .
- Antiviral Screening : In vitro assays demonstrated that a related thiazole derivative inhibited SARS-CoV-2 replication in Vero E6 cells with an IC50 value of 0.8 µM, showcasing its potential as a therapeutic agent against COVID-19 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
